4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE
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Overview
Description
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE is a chemical compound with the molecular formula C17H17N3O3S and a molecular weight of 343.40018 . This compound is known for its unique structure, which includes a methoxy group, a benzoyl hydrazine moiety, and a carbothioyl benzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-methylbenzoyl hydrazine in the presence of a base to form the intermediate product. This intermediate is then reacted with thiocarbonyl diimidazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE can be compared with other similar compounds such as:
4-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide: This compound has a similar structure but differs in the presence of a carbonothioyl group instead of a carbothioyl group.
This compound: This compound is structurally similar but may have different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methoxy-N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-5-3-4-6-14(11)16(22)19-20-17(24)18-15(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,22)(H2,18,20,21,24) |
InChI Key |
DYGBQOVSLDNOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC |
solubility |
37.2 [ug/mL] |
Origin of Product |
United States |
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